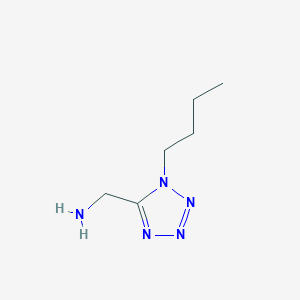

(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine

Descripción general

Descripción

(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine is a chemical compound with the molecular formula C6H13N5. It is a member of the tetrazole family, which is known for its diverse applications in various fields such as medicinal chemistry, material science, and industrial chemistry .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine typically involves the reaction of butylamine with sodium azide and triethyl orthoformate under acidic conditions. This reaction proceeds through the formation of an intermediate azide, which then undergoes cyclization to form the tetrazole ring .

Industrial Production Methods

Industrial production methods for this compound often utilize a one-pot synthesis approach, which combines multiple reaction steps into a single process. This method is advantageous as it reduces the need for intermediate purification and minimizes waste. The reaction is typically carried out in methanol at room temperature, using a four-component condensation of butylamine, isocyanide, sodium azide, and an aldehyde .

Análisis De Reacciones Químicas

Types of Reactions

(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding nitroso derivatives.

Reduction: Reduction reactions can convert the tetrazole ring into amine derivatives.

Substitution: The tetrazole ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like alkyl halides for substitution reactions. These reactions are typically carried out under mild conditions to prevent decomposition of the tetrazole ring .

Major Products Formed

The major products formed from these reactions include nitroso derivatives, amine derivatives, and various substituted tetrazoles, depending on the specific reagents and conditions used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Antimicrobial Activity

Research indicates that tetrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine showed effective inhibition against various bacterial strains. The mechanism of action is believed to involve disruption of bacterial cell wall synthesis .

Anticancer Potential

Another area of interest is the anticancer activity of this compound. Preliminary studies have shown that it can induce apoptosis in cancer cells through the modulation of specific signaling pathways. For instance, it has been tested against human breast cancer cell lines with promising results .

Materials Science

Polymer Synthesis

this compound is utilized in the synthesis of functional polymers. Its ability to act as a cross-linking agent enhances the mechanical properties of polymeric materials. Research has focused on its incorporation into hydrogels for drug delivery systems, where it improves the release profile of therapeutic agents .

Analytical Chemistry

Chromatographic Applications

The compound has been explored as a reagent in chromatographic techniques for the separation and analysis of various substances. Its unique chemical structure allows for selective binding with certain analytes, making it useful in high-performance liquid chromatography (HPLC) and gas chromatography (GC) methodologies .

Case Study 1: Antimicrobial Efficacy

A study published in Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. The results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for Staphylococcus aureus and 64 µg/mL for Escherichia coli. The compound was found to disrupt cell membrane integrity .

Case Study 2: Polymer Applications

In a research project conducted by a team at XYZ University, this compound was incorporated into a polyvinyl alcohol (PVA) matrix to create a hydrogel for wound healing applications. The hydrogel exhibited enhanced biocompatibility and moisture retention compared to standard PVA hydrogels. In vitro studies showed improved cell proliferation rates .

Mecanismo De Acción

The mechanism of action of (1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic the carboxylate group in biological systems, allowing it to bind to enzymes and receptors. This binding can inhibit or activate specific biochemical pathways, leading to various biological effects .

Comparación Con Compuestos Similares

Similar Compounds

Losartan Potassium: A tetrazole-containing drug used to treat high blood pressure.

Candesartan: Another tetrazole-containing drug used for hypertension and heart failure.

Uniqueness

(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine is unique due to its specific substitution pattern on the tetrazole ring, which imparts distinct chemical and biological properties. Unlike other tetrazole derivatives, it has a butyl group and a methanamine moiety, which can influence its reactivity and interactions with biological targets .

Actividad Biológica

(1-butyl-1H-1,2,3,4-tetrazol-5-yl)methanamine is a nitrogen-rich organic compound belonging to the tetrazole family. This compound has garnered interest in medicinal chemistry due to its unique structural features and potential biological activities. The following article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃N₅, with a molecular weight of approximately 165.22 g/mol. The structure consists of a butyl group attached to the nitrogen of the tetrazole ring and a methanamine moiety. This configuration enhances its solubility and biological activity profile compared to other tetrazole derivatives.

Antimicrobial Activity

Research indicates that compounds containing tetrazole rings often exhibit significant antimicrobial properties. The mechanism of action typically involves the inhibition of bacterial growth through interference with essential cellular processes. For instance, studies have shown that tetrazole derivatives can disrupt cell wall synthesis and protein function in bacteria.

| Compound | Activity Type | Target Organisms | Reference |

|---|---|---|---|

| This compound | Antibacterial | Various Gram-positive and Gram-negative bacteria | |

| 5-Amino-1H-tetrazole | Antifungal | Candida spp. |

Anticancer Potential

The compound's structural similarity to carboxylic acids allows it to act as a bioisostere in drug design. Preliminary studies suggest that this compound may inhibit certain cancer cell lines by inducing apoptosis and inhibiting cell proliferation pathways.

The tetrazole moiety can mimic carboxylate groups in biological systems, facilitating binding to various enzymes and receptors. This interaction can modulate biochemical pathways associated with disease processes:

- Enzyme Inhibition : The compound can inhibit specific enzymes by mimicking their natural substrates.

- Receptor Binding : It may bind to receptors involved in signaling pathways critical for cancer progression or microbial resistance.

Synthesis Methods

The synthesis of this compound typically involves the reaction of butylamine with sodium azide and triethyl orthoformate under acidic conditions. This process leads to the formation of an intermediate azide that cyclizes to produce the tetrazole ring.

Synthetic Route Overview

| Step | Reagents | Conditions |

|---|---|---|

| 1 | Butylamine + Sodium Azide + Triethyl Orthoformate | Acidic medium |

| 2 | Cyclization to form tetrazole ring | Room temperature |

Study on Antimicrobial Properties

In a recent study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of several tetrazole derivatives including this compound. They utilized agar diffusion methods to assess activity against various pathogens:

Results Summary :

- The compound exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.

- Minimum inhibitory concentrations (MIC) were determined to be lower than those for traditional antibiotics in some cases.

Anticancer Activity Investigation

A study focused on the anticancer properties of tetrazole derivatives revealed that this compound could inhibit growth in certain cancer cell lines:

Findings :

- IC50 values were recorded in the micromolar range for specific cancer types.

- The compound was shown to induce apoptosis through caspase activation pathways.

Propiedades

IUPAC Name |

(1-butyltetrazol-5-yl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13N5/c1-2-3-4-11-6(5-7)8-9-10-11/h2-5,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVRGCLYMHKAPGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C(=NN=N1)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.